3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
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Overview
Description
3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is a complex organic compound that features a thiazolidine ring, a chlorophenyl group, and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through a cyclization reaction, followed by the introduction of the chlorophenyl and fluorophenyl groups via substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Chlorophenyl)carbonyl]-2-phenyl-1,3-thiazolidine-4-carboxylic acid
- 3-[(4-Fluorophenyl)carbonyl]-2-(4-chlorophenyl)-1,3-thiazolidine-4-carboxylic acid
- 2-(4-Fluorophenyl)-1,3-thiazolidine-4-carboxylic acid
Uniqueness
3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can provide distinct advantages in terms of selectivity and potency in various applications.
Properties
IUPAC Name |
3-(4-chlorobenzoyl)-2-(4-fluorophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3S/c18-12-5-1-10(2-6-12)15(21)20-14(17(22)23)9-24-16(20)11-3-7-13(19)8-4-11/h1-8,14,16H,9H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOHVAZXZWUTCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(S1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)Cl)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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